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molecular formula C15H15N B7893671 2-Phenyl-1,2,3,4-tetrahydroquinoline

2-Phenyl-1,2,3,4-tetrahydroquinoline

Cat. No. B7893671
M. Wt: 209.29 g/mol
InChI Key: QAUGNTRYNWFNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04801593

Procedure details

2-Phenylquinoline (65 g) was dissolved in absolute alcohol (200 ml) and heated to reflux when sodium metal (25 g) was added in portions over 1 hr. The resulting mixture was maintained at reflux for a further 3 hr. The mixture was diluted with water (300 ml) and acidified with conc. hydrochloric acid. The alcohol was removed in vacuo and the residue made basic with 10M sodium hydroxide solution. The resulting solution was extracted with ether (4×150 ml) and the ether layer was dried (magnesium sulphate) and evaporated in vacuo to give an oil which was distilled twice to give the product, 1,2,3,4-tetrahydro-2-phenylquinoline (b.pt. 114°/0.1 mm Hg). This was characterised by its nmr spectrum.
Quantity
65 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:16]=[CH:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na].Cl>O>[C:1]1([CH:7]2[CH2:16][CH2:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[NH:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |^1:16|

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC2=CC=CC=C2C=C1
Name
alcohol
Quantity
200 mL
Type
solvent
Smiles
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
ADDITION
Type
ADDITION
Details
was added in portions over 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The alcohol was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with ether (4×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether layer was dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled twice

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1NC2=CC=CC=C2CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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